The Definitive Technical Guide to (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride: Synthesis, Structural Dynamics, and Application in Advanced Therapeutics
The Definitive Technical Guide to (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride: Synthesis, Structural Dynamics, and Application in Advanced Therapeutics
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing molecular architectures that require precise stereochemical control and robust metabolic stability. (2R,3S)-2-Aminobutane-1,3-diol hydrochloride —commonly referred to as L-allo-threoninol hydrochloride—is a highly versatile, chiral amino alcohol. It serves as a critical building block in the synthesis of gut-stable peptide therapeutics, targeted nanoparticle delivery systems, and advanced imide-containing polyesters.
This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the stereochemical causality behind its synthesis, and outlines field-proven, self-validating protocols for its implementation in drug development and polymer science.
Physicochemical Profiling & Structural Elucidation
Understanding the fundamental properties of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is the first step in leveraging it for complex synthetic workflows. The presence of both a primary and a secondary hydroxyl group, alongside a primary amine, allows for orthogonal protection and selective functionalization[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | (2R,3S)-2-Aminobutane-1,3-diol hydrochloride |
| Common Synonyms | L-allo-Threoninol hydrochloride |
| CAS Number (Salt / Free Base) | 2167073-89-2 / 108102-48-3 |
| Molecular Formula | C4H12ClNO2 |
| Molecular Weight | 141.60 g/mol |
| Stereochemical Configuration | (2R, 3S) |
| Physical State | Solid (Salt) / Pale yellow oil (Free base) |
The Causality of Stereochemical Nomenclature
A critical point of confusion in the literature is the nomenclature shift during the synthesis of this compound from its amino acid precursor. When L-allo-threonine—which holds a (2S,3S) configuration—is reduced to L-allo-threoninol, the absolute configuration at the C2 position mathematically inverts to (R) , resulting in the (2R,3S) designation[1].
Why does this happen? This is not a spatial Walden inversion, but rather a Cahn-Ingold-Prelog (CIP) priority shift. In the precursor L-allo-threonine, the C2 carbon is bonded to: -NH2 (Priority 1), -COOH (Priority 2), and -CH(OH)CH3 (Priority 3). However, upon reduction of the carboxylic acid to a primary alcohol (-CH2OH), the -CH(OH)CH3 group takes precedence over the newly formed -CH2OH group. This swaps the priority of the groups attached to C2, changing the formal designation from (S) to (R). Recognizing this CIP inversion is critical for regulatory documentation and chiral quality control.
Synthetic Methodologies & Protocols
The synthesis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride requires a controlled reduction of L-allo-threonine that preserves the integrity of the chiral centers. Below is a self-validating protocol designed to prevent epimerization.
Protocol 1: Synthesis of (2R,3S)-2-Aminobutane-1,3-diol HCl
Step 1: Esterification
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Suspend L-allo-threonine (1.0 eq) in anhydrous methanol.
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Cool the suspension to 0°C under an argon atmosphere.
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Add thionyl chloride (SOCl2, 1.2 eq) dropwise to control the exothermic reaction.
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Reflux the mixture for 4 hours to yield L-allo-threonine methyl ester hydrochloride. Self-Validating Checkpoint: Monitor via TLC (Ninhydrin stain). The reaction is complete when the baseline amino acid spot is entirely consumed.
Step 2: Reduction
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Dissolve the methyl ester intermediate in absolute ethanol.
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Cool to 0°C and slowly add sodium borohydride (NaBH4, 2.5 eq) in portions to prevent thermal degradation of the stereocenter.
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Stir at room temperature for 12 hours. Quench the excess hydride with acetone, filter the inorganic salts, and concentrate the filtrate under reduced pressure to isolate the free base, (2R,3S)-2-Aminobutane-1,3-diol.
Step 3: Salt Formation
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Dissolve the free base in anhydrous 1,4-dioxane.
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Add 4M HCl in dioxane dropwise until the pH reaches ~2.
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Collect the precipitating (2R,3S)-2-Aminobutane-1,3-diol hydrochloride via vacuum filtration and dry under high vacuum. Self-Validating Checkpoint: Confirm the (2R,3S) stereocenter integrity via chiral HPLC and 1H-NMR (in D2O) to ensure 0% epimerization occurred during the reduction phase.
Fig 1: Synthetic workflow for (2R,3S)-2-Aminobutane-1,3-diol HCl via esterification and reduction.
Applications in Drug Development and Polymer Science
A. Peptide Gut Stability Enhancement
A major hurdle in oral peptide therapeutics is enzymatic degradation by carboxypeptidases in the gastrointestinal tract. By grafting (2R,3S)-2-Aminobutane-1,3-diol onto the C-terminus of a peptide (forming a C-terminal alcohol, often denoted as threonol or threoninol modification), scientists can completely abrogate exopeptidase recognition[2]. This modification has been successfully utilized in stabilizing OT-like sequences and cyclic octapeptides (e.g., Octreotide analogs) in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[3],[2].
B. Oligonucleotide-Gold Nanoparticle (AuNP) Conjugates
In gene silencing applications, AuNPs are functionalized with oligonucleotides. Thioctic acid derivatives coupled with L-threoninol act as highly stable, biodegradable triglycyl peptide linkers[4]. The amino diol provides the necessary hydrophilic spacing and hydrogen-bonding network, ensuring colloidal stability while allowing for cathepsin-mediated endosomal escape inside target cells[4].
C. Imide-Containing Polyesters
In sustainable polymer chemistry, 2-aminobutane-1,3-diol is polymerized with dicarboxylic acids via melt polycondensation to form thermoplastic imide-containing polyesters[5]. The trifunctional nature of the amino diol allows the amino group to convert entirely into side-chain succinimide groups, yielding transparent bulk solids with highly tunable glass transition temperatures (Tg) and mechanical strengths up to 34.5 MPa[5].
Experimental Workflow: Peptide Gut Stability Enhancement
To leverage this compound for peptide stabilization, the amino diol must be coupled to the C-terminus of a synthesized peptide.
Protocol 2: C-Terminal Amidation of Peptides
Step 1: Mild Resin Cleavage Cleave the linear peptide from a 2-chlorotrityl resin using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Causality: This weak acid concentration is specifically chosen to sever the resin-peptide bond while keeping all side-chain protecting groups (e.g., Boc, Trt, OBut) perfectly intact[3].
Step 2: C-Terminal Activation Dissolve the protected linear peptide acid (1.0 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq) in Dimethylacetamide (DMAC). Cool to 15°C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) to form the active ester[3].
Step 3: Threoninol Coupling Add (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (1.5 eq)—pre-neutralized with N,N-Diisopropylethylamine (DIPEA)—to the reaction. Stir at room temperature for 24–72 hours. Filter out the dicyclohexylurea (DCU) byproduct[3]. Self-Validating Checkpoint: LC-MS analysis must confirm the exact mass shift corresponding to the addition of the amino diol (+87 Da net change after water loss) before proceeding to deprotection.
Step 4: Global Deprotection Treat the modified peptide with a standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours to remove all side-chain protecting groups, yielding the gut-stable peptide conjugate[3].
Fig 2: Solid-phase synthesis and C-terminal modification yielding gut-stable peptide conjugates.
References
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National Center for Biotechnology Information (NIH). "2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem." PubChem Database.[Link]
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ACS Publications / NIH. "On the Utility of Chemical Strategies to Improve Peptide Gut Stability." Journal of Medicinal Chemistry.[Link]
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MDPI. "Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles." Nanomaterials.[Link]
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RSC Publishing. "Sustainable one-pot synthesis of imide-containing polyesters with programmable structures and tunable performance." Polymer Chemistry.[Link]
- Google Patents. "US8377891B2 - Process for synthesis of cyclic octapeptide.
Sources
- 1. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8377891B2 - Process for synthesis of cyclic octapeptide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Sustainable one-pot synthesis of imide-containing polyesters with programmable structures and tunable performance - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00190K [pubs.rsc.org]
